3-[(2-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid
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Overview
Description
3-[(2-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid is an organic compound with the molecular formula C₁₃H₈ClNO₃S It is a derivative of pyridinecarboxylic acid, featuring a chlorobenzoyl group and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Chlorobenzoyl Intermediate: The starting material, 2-chlorobenzoic acid, is reacted with thionyl chloride to form 2-chlorobenzoyl chloride.
Nucleophilic Substitution: The 2-chlorobenzoyl chloride is then reacted with pyridine-2-thiol in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted pyridinecarboxylic acids.
Scientific Research Applications
3-[(2-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl and chlorobenzoyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): A simpler derivative of pyridinecarboxylic acid without the chlorobenzoyl and sulfanyl groups.
Nicotinic Acid (3-Pyridinecarboxylic Acid): Another derivative with a different substitution pattern on the pyridine ring.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar to nicotinic acid but with the carboxyl group in the para position.
Uniqueness
3-[(2-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid is unique due to the presence of both the chlorobenzoyl and sulfanyl groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.
Properties
CAS No. |
62042-52-8 |
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Molecular Formula |
C13H8ClNO3S |
Molecular Weight |
293.73 g/mol |
IUPAC Name |
3-(2-chlorobenzoyl)sulfanylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H8ClNO3S/c14-9-5-2-1-4-8(9)13(18)19-10-6-3-7-15-11(10)12(16)17/h1-7H,(H,16,17) |
InChI Key |
ODJKXAPYULALAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)SC2=C(N=CC=C2)C(=O)O)Cl |
Origin of Product |
United States |
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